1-Butoxy-3-chloro-2-fluorobenzene
Description
1-Butoxy-3-chloro-2-fluorobenzene is an organic compound with the molecular formula C10H12ClFO and a molecular weight of 202.65 g/mol . This compound is characterized by the presence of a butoxy group, a chlorine atom, and a fluorine atom attached to a benzene ring. It is used primarily in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
1-butoxy-3-chloro-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6H,2-3,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCKUGBAPVQHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 3-Chloro-2-fluoroaniline to 3-Chloro-2-fluorophenol
The initial step involves converting 3-chloro-2-fluoroaniline to 3-chloro-2-fluorophenol via diazotization and hydrolysis. This method, adapted from protocols in WO2024023012A1 , employs nitrous acid to generate a diazonium salt, which is subsequently hydrolyzed under acidic conditions.
Procedure :
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Diazonium Salt Formation : 3-Chloro-2-fluoroaniline is dissolved in hydrochloric acid (HCl) and cooled to 0–5°C. Sodium nitrite (NaNO₂) is added dropwise to form the diazonium intermediate.
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Hydrolysis : The diazonium solution is heated in dilute sulfuric acid (H₂SO₄) to yield 3-chloro-2-fluorophenol. Reaction temperatures between 80–100°C ensure complete conversion.
Key Data :
Williamson Ether Synthesis for Butoxy Group Introduction
The phenol intermediate undergoes etherification with butyl bromide via the Williamson synthesis. This step, optimized for steric and electronic effects, uses a strong base to deprotonate the phenol and facilitate nucleophilic substitution.
Procedure :
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Deprotonation : 3-Chloro-2-fluorophenol is treated with potassium hydroxide (KOH) in dimethylformamide (DMF) to form the phenoxide ion.
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Alkylation : Butyl bromide is added, and the mixture is heated to 60–80°C for 6–12 hours. The reaction is monitored via GC-MS.
Key Data :
Nucleophilic Aromatic Substitution of Brominated Precursors
Butoxy Group Introduction via SNAr Reaction
The bromide undergoes nucleophilic aromatic substitution (SNAr) with sodium butoxide under high-temperature conditions.
Procedure :
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Reaction Conditions : 1-Bromo-3-chloro-2-fluorobenzene is refluxed with sodium butoxide in DMSO at 120°C for 24–48 hours.
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Workup : The product is isolated via extraction and vacuum distillation.
Key Challenges :
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Electron-Withdrawing Effects : The meta-chloro and ortho-fluoro groups activate the ring but may direct substitution unpredictably.
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Yield : ~50–60% (estimated from similar SNAr reactions in WO2024023012A1 ).
Nitro Group Reduction and Sequential Functionalization
Nitration and Alkoxylation of Chlorofluorobenzene Derivatives
Adapted from WO2024023012A1 , this method involves nitrating 1-chloro-2,3-difluorobenzene to introduce a nitro group, followed by alkoxylation and reduction.
Procedure :
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Nitration : 1-Chloro-2,3-difluorobenzene is treated with nitrating acid (HNO₃/H₂SO₄) at 20–40°C to yield 3-chloro-1,2-difluoro-4-nitrobenzene.
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Alkoxylation : The nitro compound reacts with butanol in the presence of potassium carbonate (K₂CO₃) at 100°C, substituting one fluorine atom with butoxy.
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Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).
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Diazotization and Hydrolysis : The amine is converted to a phenol, which is then etherified as in Section 1.2.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Diazotization + Etherification | High regioselectivity; fewer steps | Requires handling diazonium salts | 70–85% |
| SNAr on Brominated Precursor | Avoids diazonium intermediates | Low yield; precursor synthesis challenging | 50–60% |
| Nitration-Alkoxylation | High yields in nitration/alkoxylation steps | Multi-step; cost-intensive reagents | 80–90% |
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-chloro-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide or thiolates, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid are used under acidic conditions.
Major Products:
Nucleophilic Substitution: Products include derivatives with amine or thiol groups replacing the chlorine atom.
Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives.
Scientific Research Applications
1-Butoxy-3-chloro-2-fluorobenzene is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butoxy-3-chloro-2-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophilic sites on enzymes or other biological molecules, potentially altering their function .
Comparison with Similar Compounds
Fluorobenzene (C6H5F): A simpler aryl fluoride with similar electrophilic properties.
Chlorobenzene (C6H5Cl): Contains a chlorine atom but lacks the butoxy and fluorine groups.
1-Bromo-3-chloro-2-fluorobenzene (C6H3BrClF): Similar structure but with a bromine atom instead of a butoxy group.
Q & A
Q. What are the optimal synthetic routes for 1-Butoxy-3-chloro-2-fluorobenzene, and how can byproduct formation be minimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, substituting a halogen (e.g., bromine in 1-bromo-3-chloro-2-fluorobenzene) with a butoxy group via a Williamson ether synthesis under controlled conditions (e.g., K₂CO₃ in DMF at 80–100°C). Byproduct formation (e.g., di-substituted products) can be minimized by optimizing reaction time, stoichiometry of the butoxy precursor, and temperature. Monitoring via GC-MS or HPLC ensures purity ≥95% . For halogenated intermediates, inert atmospheres (N₂/Ar) prevent oxidation .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., butoxy integration at δ 3.5–4.0 ppm, fluorine coupling in ¹⁹F NMR).
- GC-MS : Detect trace impurities (e.g., residual solvents or unreacted precursors).
- Elemental Analysis : Verify C, H, Cl, and F percentages within ±0.3% of theoretical values.
- Melting Point/Boiling Point : Cross-check with literature values for consistency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Store in amber glass bottles under inert gas (N₂) at 2–8°C to prevent degradation.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste contractors.
- Emergency Procedures : Follow SDS guidelines for eye/skin contact (flush with water for 15 minutes) and fire hazards (use CO₂/dry chemical extinguishers) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The butoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but introduces steric hindrance. Computational studies (DFT calculations) can map electron density distributions and predict regioselectivity. For example, Suzuki-Miyaura coupling at the chloro position is favored due to lower steric hindrance compared to the fluorinated site. Experimental validation via kinetic studies (monitoring reaction rates with varying catalysts, e.g., Pd(PPh₃)₄ vs. PdCl₂) corroborates computational predictions .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Contradictions often arise from solvent purity, temperature variations, or measurement techniques. Standardize protocols:
- Use HPLC-grade solvents and controlled temperatures (±0.1°C).
- Compare gravimetric vs. spectrophotometric solubility measurements.
- Apply Hansen Solubility Parameters (HSPs) to model interactions (δD, δP, δH).
Cross-referencing with structurally analogous compounds (e.g., 1-Allyl-2-butoxy-3,5-difluorobenzene) can identify systematic errors .
Q. How can computational modeling predict degradation pathways of this compound under environmental conditions?
- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models and molecular dynamics simulations to assess hydrolysis/photolysis pathways. Key parameters:
Q. What methodologies address discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences, concentration ranges). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
